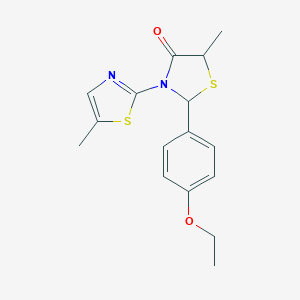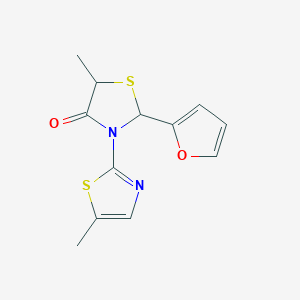![molecular formula C21H26N4O3S B277752 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea](/img/structure/B277752.png)
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as furosemide, which is a well-known diuretic drug. However,
作用機序
The mechanism of action of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea involves the inhibition of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. This inhibition results in the excretion of sodium, potassium, and water from the body, leading to its diuretic effect.
Biochemical and Physiological Effects:
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea has various biochemical and physiological effects such as:
1. Diuretic Effect: This compound increases the excretion of sodium, potassium, and water from the body, leading to its diuretic effect.
2. Anti-tumor Effect: Studies have shown that N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea has anti-tumor properties and can inhibit the growth of cancer cells.
3. Cardiovascular Effect: This compound has been shown to have a positive effect on the cardiovascular system by reducing blood pressure and improving blood flow.
実験室実験の利点と制限
The advantages and limitations of using N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea in lab experiments are:
Advantages:
1. Diuretic Effect: This compound can be used to study the effect of diuretics on the body.
2. Anti-tumor Effect: N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea can be used to study the effect of anti-tumor agents on cancer cells.
3. Cardiovascular Effect: This compound can be used to study the effect of drugs on the cardiovascular system.
Limitations:
1. Toxicity: N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea can be toxic at high doses, which limits its use in lab experiments.
2. Solubility: This compound has low solubility in water, which can make it difficult to use in some experiments.
3. Cost: N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea is a relatively expensive compound, which can limit its use in some experiments.
将来の方向性
The future directions for the study of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea are:
1. Further studies on its anti-tumor properties and potential use in cancer treatment.
2. Studies on its potential use in treating neurological disorders such as epilepsy and Alzheimer's disease.
3. Development of more efficient synthesis methods for this compound.
4. Studies on its potential use in treating cardiovascular diseases.
5. Studies on its potential use in other areas of scientific research such as drug delivery and imaging.
Conclusion:
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has various biochemical and physiological effects and has been studied for its anti-tumor, neurological, and cardiovascular properties. However, its use in lab experiments is limited by its toxicity, solubility, and cost. Further studies are needed to explore its potential use in cancer treatment, neurological disorders, and other areas of scientific research.
合成法
The synthesis of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea involves the reaction between 4-(2-furoyl)-1-piperazinecarboxamide and pentanoyl isothiocyanate. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization or column chromatography.
科学的研究の応用
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea has been used in various scientific research applications such as:
1. Cancer Research: Studies have shown that N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea has anti-tumor properties and can inhibit the growth of cancer cells.
2. Neuroscience: This compound has been studied for its potential use in treating neurological disorders such as epilepsy and Alzheimer's disease.
3. Cardiovascular Research: N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea has been shown to have a positive effect on the cardiovascular system by reducing blood pressure and improving blood flow.
特性
製品名 |
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea |
|---|---|
分子式 |
C21H26N4O3S |
分子量 |
414.5 g/mol |
IUPAC名 |
N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]pentanamide |
InChI |
InChI=1S/C21H26N4O3S/c1-2-3-6-19(26)23-21(29)22-16-7-9-17(10-8-16)24-11-13-25(14-12-24)20(27)18-5-4-15-28-18/h4-5,7-10,15H,2-3,6,11-14H2,1H3,(H2,22,23,26,29) |
InChIキー |
ARBDSKZLFIBJHA-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3 |
正規SMILES |
CCCCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(Dimethylamino)benzylidene]-5-methyl-1-indanone](/img/structure/B277672.png)
![N-{4-[2-(8-amino-4-quinolinyl)vinyl]phenyl}-N,N-dimethylamine](/img/structure/B277673.png)
![N-{4-[2-(1,3-benzothiazol-2-yl)vinyl]-3-chlorophenyl}-N,N-dimethylamine](/img/structure/B277675.png)
![3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium](/img/structure/B277676.png)
![N-butyl-N-{4-[2-(4-quinolinyl)vinyl]phenyl}amine](/img/structure/B277678.png)
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine](/img/structure/B277679.png)

![10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B277682.png)




